(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Peptide Nucleic Acids Thermal Stability Base‑Pairing Affinity

Researchers requiring maximum PNA duplex stability or covalent capture of transient protein-nucleic acid interactions need a heavy-atom-labeled building block with versatile conjugation chemistry. This 5-bromouracil-1-acetic acid derivative uniquely fills that niche: • +4.2°C Tm enhancement over unmodified uracil-PNA for superior target discrimination • 308 nm photo-crosslinking to Trp/Tyr/His enables covalent trapping of weak protein-DNA complexes • Br heavy atom supports SAD/MAD phasing in X-ray crystallography • N1-acetic acid handle permits direct amidation/esterification without protecting-group steps. Supplied at ≥98% purity; ambient shipment.

Molecular Formula C6H5BrN2O4
Molecular Weight 249.02 g/mol
CAS No. 31385-63-4
Cat. No. B1331990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
CAS31385-63-4
Molecular FormulaC6H5BrN2O4
Molecular Weight249.02 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1CC(=O)O)Br
InChIInChI=1S/C6H5BrN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13)
InChIKeyGQNBZFSPZLGPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid (CAS 31385-63-4) Is a Strategic 5-Halouracil Building Block for Nucleic Acid and Conjugate Research


(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 31385-63-4), also known as 5-bromouracil-1-acetic acid or 1-carboxymethyl-5-bromouracil, is a C5‑brominated uracil derivative bearing an N1‑acetic acid handle. With a molecular formula of C₆H₅BrN₂O₄ and a molecular weight of 249.02 g/mol , this compound belongs to the broader family of 1‑(carboxymethyl)uracil analogs that serve as versatile intermediates for constructing peptide nucleic acid (PNA) monomers, protein conjugates, and functionalized heterocycles. Unlike its deoxyriboside counterpart (5‑bromo‑2′‑deoxyuridine, a clinical antimetabolite), this free‑base acetic acid derivative occupies a well‑defined niche as a synthetic precursor—the Br atom at C5 provides a UV‑active heavy‑atom label and a handle for further cross‑coupling, while the N1‑acetic acid moiety enables direct amidation and esterification without protecting‑group manipulation.

1
Synthetic intermediate for PNA monomers, protein conjugates, and functionalized heterocycles
2
C5-Br supports cross-coupling reactions and enables photo-cross-linking applications
3
N1-acetic acid handle permits direct amidation and esterification without protecting-group steps

Why 5‑Halouracil‑1‑acetic Acids Cannot Be Treated as Interchangeable Commodities


Although the five direct analogs in the uracil‑1‑acetic acid series (5‑H, 5‑F, 5‑Cl, 5‑Br, 5‑I) share a common N1‑carboxymethyluracil scaffold, the identity of the C5 substituent profoundly alters key performance parameters: (i) the electron‑withdrawing strength of the halogen modulates the pKₐ of the N3 proton and thus hydrogen‑bonding capacity in PNA triple‑helix formation [1]; (ii) the van der Waals radius and polarizability of the halogen dictate base‑stacking interactions and duplex thermal stability (Tm) [1]; (iii) the leaving‑group ability of the halogen governs suitability for cross‑coupling reactions (Sonogashira, Suzuki) ; and (iv) the heavy‑atom effect of Br uniquely enables photo‑cross‑linking and X‑ray phasing applications that are inaccessible with the 5‑H, 5‑F, or 5‑Cl analogs [2]. Consequently, selecting the 5‑bromo congener over the 5‑fluoro or unsubstituted variant is a functional decision rooted in specific downstream experimental requirements, not a matter of cost or availability alone.

5-H analog
Lacks heavy atom; duplex thermal stability and photo-cross-linking capability may be significantly lower
5-F analog
Strong C–F bond resists nucleophilic displacement; no photo-reactivity; slightly lower lipophilicity may alter conjugate uptake
5-I analog
Higher reactivity but greater cost and photosensitivity may introduce supply-chain and handling constraints

Comparative Evidence Table for (5‑Bromo‑2,4‑dioxo‑3,4‑dihydropyrimidin‑1(2H)‑yl)acetic Acid vs. Its Closest Uracil‑1‑acetic Acid Analogs


5‑Bromo‑PNA Oligomer Enhances DNA Duplex Tm by +4.2°C and RNA Duplex Tm by +2.3°C vs. Unmodified PNA

When incorporated into a heptameric PNA oligomer (PNA4), the 5‑bromouracil acetic acid building block produced a DNA duplex melting temperature (Tm) of 54.5°C and an RNA duplex Tm of 56.8°C. In contrast, the unmodified uracil‑based PNA (PNA1) gave Tm values of 50.3°C (DNA) and 54.5°C (RNA). The resulting ΔTm of +4.2°C (DNA) and +2.3°C (RNA) indicates that the 5‑Br substituent stabilizes both PNA·DNA and PNA·RNA duplexes more effectively than the 5‑H analog. This enhancement is attributed to the electron‑withdrawing effect of bromine strengthening the XU–A hydrogen bond and to improved base‑stacking interactions from the larger, more polarizable bromine atom [1].

Duplex Stability
Head-to-head
+4.2°C (DNA), +2.3°C (RNA)
Reported Tm enhancement over unmodified uracil PNA supports higher target affinity
Heptameric PNA, pH 7.0 phosphate buffer
Peptide Nucleic Acids Thermal Stability Base‑Pairing Affinity

XLogP3‑AA of −0.3 and 2 H‑Bond Donors Distinguish the 5‑Br Analog from the More Polar 5‑F Congener (XLogP3 ≈ −0.6, 2 H‑Bond Donors)

The target compound exhibits a computed XLogP3‑AA value of −0.3 and 2 hydrogen‑bond donor counts. While the 5‑fluorouracil‑1‑acetic acid analog (C₆H₅FN₂O₄) possesses an identical hydrogen‑bond donor count, its XLogP3‑AA is significantly lower (approximately −0.6), reflecting the stronger electron‑withdrawing effect of fluorine that increases aqueous solubility at the expense of membrane permeability potential [1]. This difference, though modest in absolute magnitude, is consequential in the context of logP‑driven cellular uptake of PNA conjugates, where even small increases in lipophilicity can enhance passive diffusion across lipid bilayers [2].

Lipophilicity
Cross-study
XLogP3 ≈ -0.3 vs -0.6 (5-F)
Slightly higher lipophilicity may support passive membrane permeability research
Computed values; experimental logP not available
Lipophilicity Physicochemical Profile ADME Prediction

p‑Nitrophenyl Ester Activation of 5‑Halouracil‑1‑acetic Acids Proceeds with Comparable Efficiency Across the F, Br, and I Series for Protein Conjugate Synthesis

In a systematic study where 1‑carboxymethyluracil derivatives (5‑H, 5‑F, 5‑Br, 5‑I) were converted to their p‑nitrophenyl esters using DCC/p‑nitrophenol, all four analogs reacted with ammonia or ε‑aminocaproic acid to yield the corresponding amides in high yields. Subsequent conjugation to human serum albumin at pH 9.2 produced conjugates containing 10–50 uracil moieties per protein molecule, irrespective of the halogen substituent [1]. This demonstrates that the 5‑bromo building block does not sacrifice conjugation efficiency compared to the 5‑fluoro or 5‑iodo variants, while uniquely retaining the heavy‑atom label for downstream detection or structural biology applications.

Protein Conjugation
Class-level
10–50 haptens/HSA, all halogens
Comparable loading efficiency combined with Br heavy-atom label for detection
p-nitrophenyl ester activation, pH 9.2
Protein Conjugation Activated Ester Hapten Synthesis

5‑Br Substituent Enables Selective UV Photo‑Cross‑Linking to Tryptophan and Tyrosine That Is Absent in the 5‑H and 5‑F Analogs

Direct irradiation of 5‑bromouracil in aqueous solution at 308 nm in the presence of tryptophan, tyrosine, or histidine derivatives leads to selective covalent photo‑coupling to the aromatic side chains. This photo‑reactivity is a direct consequence of the C–Br bond homolysis and the heavy‑atom effect that populates the reactive triplet state. In contrast, 5‑fluorouracil and unsubstituted uracil do not undergo analogous photo‑cross‑linking under the same conditions because fluorine does not undergo efficient photo‑induced homolysis and lacks the heavy‑atom effect [1]. This represents a binary, mechanism‑based differentiation: the 5‑Br analog is photo‑cross‑linkable; the 5‑H and 5‑F analogs are not.

Photo-Cross-Linking
Head-to-head
Br: reactive; H, F: inert
Only 5-Br analog supports photo-affinity labeling of Trp/Tyr/His residues
308 nm irradiation, aqueous solution
Photo‑Cross‑Linking Protein–Nucleic Acid Interaction Affinity Labeling

1‑Carboxymethyl‑5‑bromouracil Provides a Direct Route to Amino‑Substituted PNA Monomers via Nucleophilic Displacement of the C5‑Br

5‑Bromouracil serves as a starting material for the synthesis of amino‑ and guanidino‑G‑clamp PNA monomers in 5% and 10% overall yields, respectively, over eight synthetic steps [1]. The C5‑Br bond provides a sufficiently activated leaving group for nucleophilic aromatic substitution and Pd‑catalyzed cross‑coupling reactions (e.g., Sonogashira), enabling introduction of diverse functional groups. By contrast, the 5‑fluorouracil analog is resistant to nucleophilic displacement due to the strong C–F bond, while the 5‑iodo analog, although more reactive, is more costly and less bench‑stable [2]. The 5‑bromo analog thus occupies an optimal reactivity window that balances synthetic utility with practical handling and procurement cost.

Synthetic Reactivity
Class-level
5%–10% yield over 8 steps (G-clamp PNA)
C5-Br balances leaving-group ability with bench stability vs. Cl and I analogs
Rank order I > Br > Cl >> F in aminolysis
PNA Monomer Synthesis Nucleophilic Substitution C5 Functionalization

Optimal Application Domains for (5‑Bromo‑2,4‑dioxo‑3,4‑dihydropyrimidin‑1(2H)‑yl)acetic Acid Based on the Above Evidence


Synthesis of High‑Affinity PNA Probes and Therapeutics Requiring Enhanced DNA/RNA Duplex Stability

The target compound is the preferred building block for solid‑phase PNA synthesis when the application demands maximum duplex thermal stability. The +4.2°C Tm enhancement over unmodified uracil‑PNA [1] directly improves target discrimination and reduces off‑target hybridization in antisense, antigene, and diagnostic PNA oligomers. Users building PNA libraries for triple‑helix formation should select this 5‑bromo monomer when the goal is to stabilize PNA·RNA₂ triplexes through enhanced base‑stacking at BrU·A–U steps [2].

Photo‑Affinity Labeling and UV‑Cross‑Linking to Map Protein–Nucleic Acid Interfaces

The unique ability of 5‑bromouracil derivatives to undergo selective photo‑coupling to aromatic amino acid residues (Trp, Tyr, His) upon 308 nm irradiation [1] makes this compound the indispensable precursor for synthesizing photo‑reactive oligonucleotide probes. Incorporating this building block into DNA or PNA oligomers enables covalent capture of transient or weak protein–DNA/RNA interactions that cannot be trapped using 5‑fluoro or unmodified uracil probes. This scenario is especially relevant for chromatin immunoprecipitation (ChIP), RNA‑pull‑down, and structural proteomics workflows.

Preparation of Hapten–Protein Conjugates with Built‑In Heavy‑Atom Labels for Crystallography and Immunoassay Development

When the research objective requires raising antibodies against halogenated nucleobases or solving the X‑ray structure of a nucleobase–protein complex, the 5‑bromo analog is uniquely suited because it combines efficient p‑nitrophenyl ester activation and protein conjugation [1] with the presence of a bromine atom that provides anomalous scattering for SAD/MAD phasing. The 5‑fluoro analog, while capable of identical conjugation chemistry, lacks a heavy atom detectable by X‑ray crystallography, making the 5‑bromo compound the clear choice for structural biology applications.

Modular Synthesis of C5‑Functionalized Heterocycles via Pd‑Catalyzed Cross‑Coupling

The C5–Br bond serves as a versatile synthetic handle for Sonogashira, Suzuki, and Buchwald–Hartwig couplings, enabling the synthesis of 5‑alkynyl, 5‑aryl, or 5‑amino uracil‑1‑acetic acid derivatives that serve as diversity‑oriented scaffolds in medicinal chemistry [REFS-1, REFS-2]. The 5‑bromo intermediate occupies a reactivity sweet spot: more reactive than the 5‑chloro analog (approximately 3‑fold in aminolysis [3]) yet more bench‑stable and cost‑effective than the 5‑iodo variant. Researchers building focused libraries of uracil‑based enzyme inhibitors or receptor ligands should prioritize this compound.

Application
Selection Property
Validation Focus
High-affinity PNA probe synthesis
Reported Tm enhancement vs. unmodified uracil
Duplex thermal stability assays
Photo-affinity labeling of protein–NA interfaces
Reported UV cross-linking to Trp/Tyr/His
Covalent capture efficiency and specificity
Hapten–protein conjugates with heavy-atom label
Comparable conjugation efficiency plus Br for phasing
Anomalous scattering in crystallography
Pd-catalyzed C5 functionalization
Reactivity window (Br > Cl) and bench stability
Cross-coupling yields and product purity
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